
N-Benzyl-N,N-diethylhexan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N,N-diethylhexan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industries, including pharmaceuticals, cosmetics, and agriculture. This compound, in particular, has a benzyl group attached to the nitrogen atom, which can influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-diethylhexan-1-aminium bromide typically involves the quaternization of N,N-diethylhexan-1-amine with benzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N-diethylhexan-1-amine+benzyl bromide→N-Benzyl-N,N-diethylhexan-1-aminium bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of excess benzyl bromide ensures complete quaternization of the amine.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N-Benzyl-N,N-diethylhexan-1-aminium bromide can undergo oxidation reactions, particularly at the benzylic position.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Reduction: Reduction reactions can occur, although they are less common for quaternary ammonium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Nucleophiles such as hydroxide ions (OH-) or cyanide ions (CN-) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Oxidation: Oxidation at the benzylic position can lead to the formation of benzaldehyde or benzoic acid.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Reduction: Reduction can lead to the formation of secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N,N-diethylhexan-1-aminium bromide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the formulation of disinfectants and antiseptics.
Wirkmechanismus
The antimicrobial action of N-Benzyl-N,N-diethylhexan-1-aminium bromide is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to other quaternary ammonium compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium bromide: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Dodecylbenzenesulfonic acid: A surfactant with antimicrobial properties.
Uniqueness
N-Benzyl-N,N-diethylhexan-1-aminium bromide is unique due to its specific structure, which combines a benzyl group with a diethylhexyl chain. This combination can influence its solubility, reactivity, and interaction with biological membranes, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Eigenschaften
CAS-Nummer |
90105-69-4 |
|---|---|
Molekularformel |
C17H30BrN |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
benzyl-diethyl-hexylazanium;bromide |
InChI |
InChI=1S/C17H30N.BrH/c1-4-7-8-12-15-18(5-2,6-3)16-17-13-10-9-11-14-17;/h9-11,13-14H,4-8,12,15-16H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SMDFIKVJOJCCGI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC[N+](CC)(CC)CC1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione](/img/structure/B14372785.png)
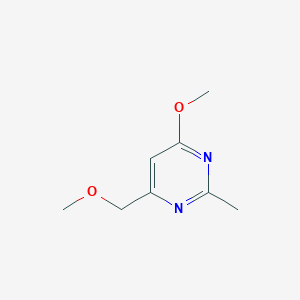

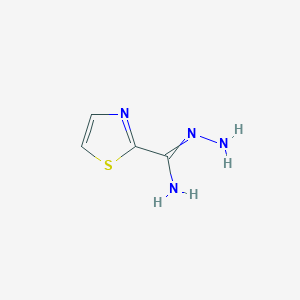
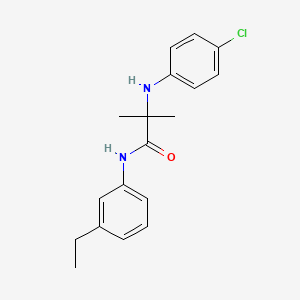
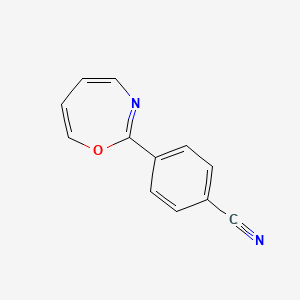
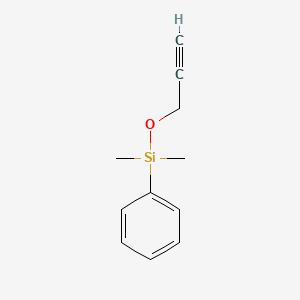
![3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid](/img/structure/B14372838.png)
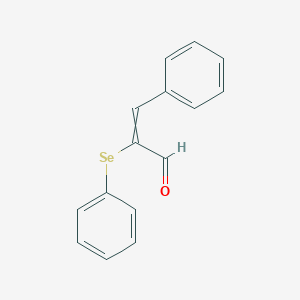
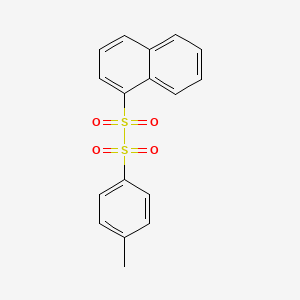
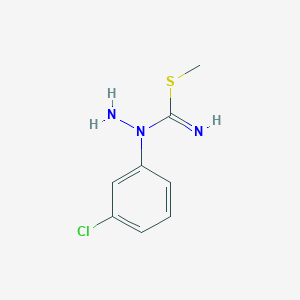
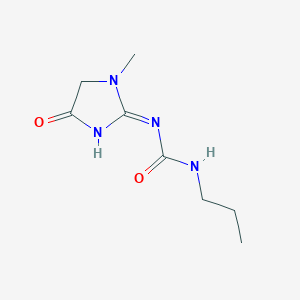
![1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14372861.png)

